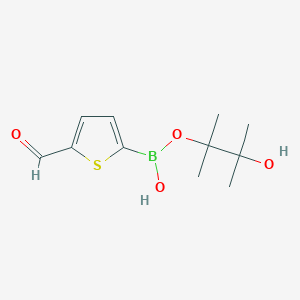![molecular formula C26H31N3O5 B8055261 (5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide](/img/structure/B8055261.png)
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide
描述
The compound with the Chemical Identifier (CID) 10096043 is known as luminespib. Luminespib is a synthetic organic compound that functions as an inhibitor of heat shock protein 90 (HSP90). It has shown potential in targeting a range of cancers due to its ability to disrupt the function of HSP90, a protein that assists in the proper folding of other proteins, many of which are involved in cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of luminespib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a substituted aniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the core structure of luminespib.
Industrial Production Methods
Industrial production of luminespib follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Luminespib undergoes various chemical reactions, including:
Oxidation: Luminespib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Luminespib can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving luminespib include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from the reactions of luminespib depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted luminespib compounds .
科学研究应用
Luminespib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of HSP90 and its effects on protein folding.
Biology: Investigated for its role in disrupting cellular processes that rely on HSP90, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, lung cancer, and leukemia.
Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery research.
作用机制
Luminespib exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its activity. This disruption leads to the degradation of client proteins that rely on HSP90 for proper folding and function. The inhibition of HSP90 affects multiple molecular targets and pathways involved in cancer progression, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
相似化合物的比较
Similar Compounds
Luminespib is similar to other HSP90 inhibitors such as:
- PU3
- CCT-018159
- CNF-2024
- SNX-5422
- EGCG
- IPI-504
Uniqueness
What sets luminespib apart from these similar compounds is its high potency and specificity for HSP90. It has shown superior efficacy in preclinical studies and has a unique chemical structure that allows for better binding to the ATP-binding site of HSP90 .
属性
IUPAC Name |
(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,28,30H,4,9-12,15H2,1-3H3,(H,27,32)/b25-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZPNJZKUGIIH-QQTULTPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=C2C=C(C(=CC2=O)O)C(C)C)ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=C(/C(=C/2\C=C(C(=CC2=O)O)C(C)C)/ON1)C3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B8055212.png)

![sodium;2-amino-2-[3-(4-bromobenzoyl)phenyl]acetate;hydrate](/img/structure/B8055215.png)



![1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B8055252.png)

![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)


